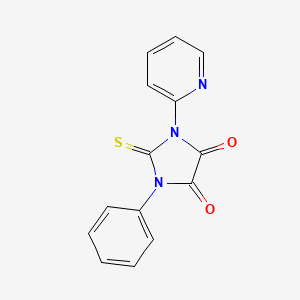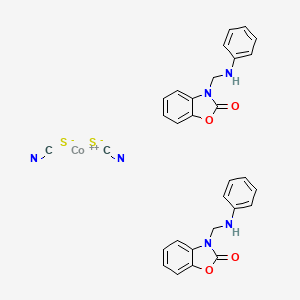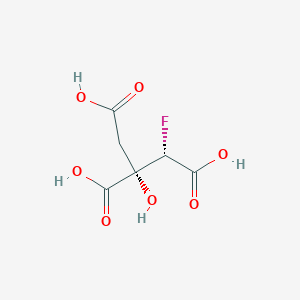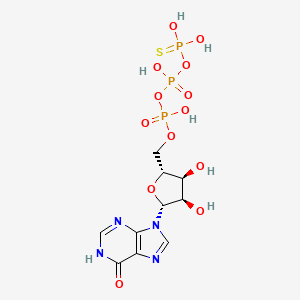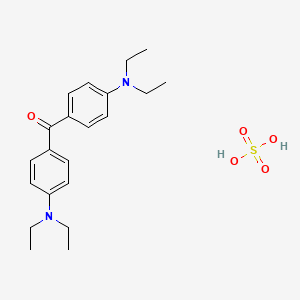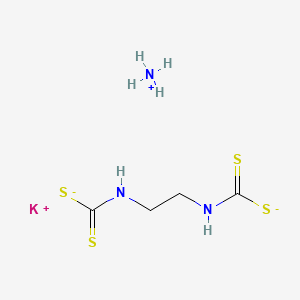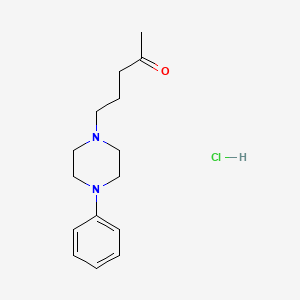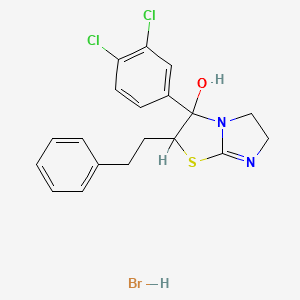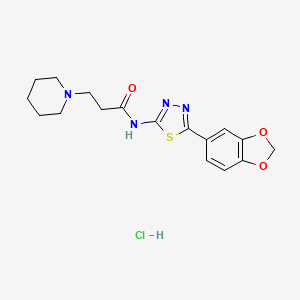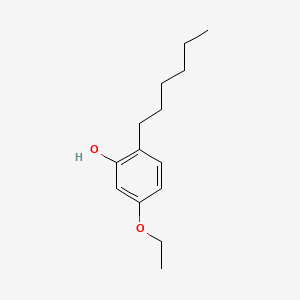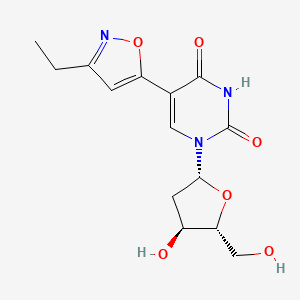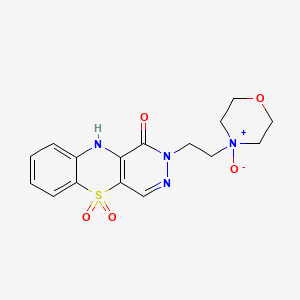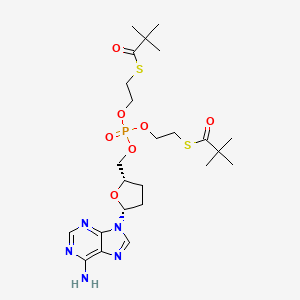
Bis(tBuSATE)ddAMP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Bis(tButylSATE)ddAMP implique l'incorporation de groupes S-pivaloyl-2-thioéthyle (tButylSATE) dans la β-L-2′,3′-didésoxyadénosine-5′-monophosphate (β-L-ddAMP). La réaction nécessite généralement l'utilisation de solvants organiques et de groupes protecteurs pour assurer la stabilité et la sélectivité du produit souhaité .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le Bis(tButylSATE)ddAMP ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela inclut souvent l'utilisation de réactifs de haute pureté, d'environnements de réaction contrôlés et de techniques de purification avancées telles que la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le Bis(tButylSATE)ddAMP subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le Bis(tButylSATE)ddAMP en ses formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures contrôlées, des niveaux de pH et des systèmes de solvants pour assurer les voies de réaction souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de phosphotriester oxydés, tandis que la réduction peut produire des analogues réduits du composé .
Applications de la recherche scientifique
Le Bis(tButylSATE)ddAMP a été étudié de manière approfondie pour ses propriétés antivirales, en particulier contre le VIH et le virus de l'hépatite B (VHB). Il agit comme un puissant inhibiteur de la réplication virale en ciblant les enzymes virales et en interférant avec leur activité . De plus, le composé a montré un potentiel dans d'autres domaines de la recherche, notamment :
Chimie : Utilisé comme composé modèle pour étudier les analogues nucléosidiques et leurs dérivés.
Biologie : Étudié pour ses effets sur le métabolisme cellulaire et l'activité enzymatique.
Médecine : Exploré comme agent thérapeutique potentiel pour les infections virales et d'autres maladies.
Industrie : Utilisé dans le développement de médicaments antiviraux et de produits pharmaceutiques connexes
Mécanisme d'action
Le mécanisme d'action du Bis(tButylSATE)ddAMP implique sa conversion en β-L-2′,3′-didésoxyadénosine-5′-triphosphate (β-L-ddATP) dans les cellules. Ce métabolite actif inhibe la transcriptase inverse virale et l'ADN polymérase, bloquant ainsi la réplication virale. Les cibles moléculaires du composé comprennent les enzymes virales et les voies cellulaires impliquées dans le métabolisme des nucléotides .
Applications De Recherche Scientifique
Bis(tButylSATE)ddAMP has been extensively studied for its antiviral properties, particularly against HIV and hepatitis B virus (HBV). It acts as a potent inhibitor of viral replication by targeting viral enzymes and interfering with their activity . Additionally, the compound has shown potential in other areas of research, including:
Chemistry: Used as a model compound for studying nucleoside analogues and their derivatives.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Explored as a potential therapeutic agent for viral infections and other diseases.
Industry: Utilized in the development of antiviral drugs and related pharmaceutical products
Mécanisme D'action
The mechanism of action of Bis(tButylSATE)ddAMP involves its conversion to β-L-2′,3′-dideoxyadenosine-5′-triphosphate (β-L-ddATP) within cells. This active metabolite inhibits viral reverse transcriptase and DNA polymerase, thereby blocking viral replication. The compound’s molecular targets include viral enzymes and cellular pathways involved in nucleotide metabolism .
Comparaison Avec Des Composés Similaires
Composés similaires
2′,5′-dd-3′-AMP-bis(t-Bu-SATE) : Un autre analogue nucléosidique aux propriétés antivirales similaires.
Bis(tri-tert-butylphosphine)palladium(0) : Un composé ayant des applications différentes mais des caractéristiques structurelles similaires.
Unicité
Le Bis(tButylSATE)ddAMP est unique en raison de son incorporation spécifique de groupes tButylSATE, qui améliorent sa stabilité métabolique et son efficacité antivirale. Cela en fait un composé précieux pour la recherche antivirale et les applications thérapeutiques potentielles .
Propriétés
Numéro CAS |
165458-71-9 |
|---|---|
Formule moléculaire |
C24H38N5O7PS2 |
Poids moléculaire |
603.7 g/mol |
Nom IUPAC |
S-[2-[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-[2-(2,2-dimethylpropanoylsulfanyl)ethoxy]phosphoryl]oxyethyl] 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C24H38N5O7PS2/c1-23(2,3)21(30)38-11-9-33-37(32,34-10-12-39-22(31)24(4,5)6)35-13-16-7-8-17(36-16)29-15-28-18-19(25)26-14-27-20(18)29/h14-17H,7-13H2,1-6H3,(H2,25,26,27)/t16-,17+/m0/s1 |
Clé InChI |
LXYNKMTUKHOPPK-DLBZAZTESA-N |
SMILES isomérique |
CC(C)(C)C(=O)SCCOP(=O)(OCCSC(=O)C(C)(C)C)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
CC(C)(C)C(=O)SCCOP(=O)(OCCSC(=O)C(C)(C)C)OCC1CCC(O1)N2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


